molecular formula C8H12O2 B12007695 2-Hydroxy-3-propyl-2-cyclopenten-1-one CAS No. 25684-04-2

2-Hydroxy-3-propyl-2-cyclopenten-1-one

Cat. No.: B12007695
CAS No.: 25684-04-2
M. Wt: 140.18 g/mol
InChI Key: XAXYCXCTGDUBNW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-3-propyl-2-cyclopenten-1-one can be achieved through various methods. One common approach involves the catalytic conversion of 5-hydroxymethylfurfural (HMF) to 2-hydroxy-3-methyl-2-cyclopenten-1-one (MCP) using Pd/Nb catalysts . This method typically involves hydrogenation and subsequent cyclization reactions.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. similar compounds are often produced using catalytic processes that involve hydrogenation and cyclization of precursor molecules.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-3-propyl-2-cyclopenten-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl group in the cyclopentenone ring can be reduced to form a hydroxyl group.

    Substitution: The hydroxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and various nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the carbonyl group can yield an alcohol.

Scientific Research Applications

2-Hydroxy-3-propyl-2-cyclopenten-1-one has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound’s structural features make it a potential candidate for studying enzyme interactions and metabolic pathways.

    Medicine: Research into its potential therapeutic properties is ongoing, particularly in the context of its antioxidant and anti-inflammatory activities.

    Industry: It is used in the flavor and fragrance industry due to its pleasant aroma and stability.

Mechanism of Action

The mechanism of action of 2-Hydroxy-3-propyl-2-cyclopenten-1-one involves its interaction with molecular targets such as enzymes and receptors. The hydroxy group can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the compound’s cyclopentenone ring can participate in various biochemical pathways, modulating cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Hydroxy-3-propyl-2-cyclopenten-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the propyl group enhances its hydrophobicity and influences its reactivity compared to similar compounds.

Properties

CAS No.

25684-04-2

Molecular Formula

C8H12O2

Molecular Weight

140.18 g/mol

IUPAC Name

2-hydroxy-3-propylcyclopent-2-en-1-one

InChI

InChI=1S/C8H12O2/c1-2-3-6-4-5-7(9)8(6)10/h10H,2-5H2,1H3

InChI Key

XAXYCXCTGDUBNW-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(C(=O)CC1)O

Origin of Product

United States

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